molecular formula C31H34BrNO8 B13980485 Velpatasvir intermediate

Velpatasvir intermediate

Cat. No.: B13980485
M. Wt: 628.5 g/mol
InChI Key: RNASTNSTOJLQQE-UHFFFAOYSA-N
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Description

Velpatasvir intermediate is a crucial compound in the synthesis of Velpatasvir, a direct-acting antiviral medication used to treat chronic Hepatitis C infections. Velpatasvir is an NS5A inhibitor that plays a key role in inhibiting the replication and assembly of the Hepatitis C virus .

Chemical Reactions Analysis

Velpatasvir intermediate undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Velpatasvir intermediate has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the synthesis and reactivity of antiviral compounds. In biology and medicine, it is crucial for developing treatments for Hepatitis C, as it helps inhibit the replication of the virus . Industrially, it is used in the large-scale production of antiviral medications .

Mechanism of Action

The mechanism of action of Velpatasvir intermediate involves its role as a precursor to Velpatasvir, which inhibits the non-structural protein 5A (NS5A) necessary for Hepatitis C virus replication and assembly . By blocking NS5A, Velpatasvir prevents the virus from replicating and assembling, thereby reducing the viral load in the patient’s body.

Biological Activity

Velpatasvir, a direct-acting antiviral (DAA), is primarily used in the treatment of chronic Hepatitis C virus (HCV) infections. It functions as an inhibitor of the non-structural protein 5A (NS5A), a crucial component in the viral replication process. The biological activity of velpatasvir and its intermediates is essential for understanding its efficacy and safety profile in clinical settings.

Velpatasvir acts by binding to NS5A, disrupting its function and thereby inhibiting HCV replication. The mechanism involves:

  • Inhibition of NS5A : Velpatasvir competes with RNA for binding at domain I of NS5A, preventing viral replication and assembly.
  • Redistribution of NS5A : Inhibition leads to the redistribution of NS5A to lipid droplets, which may influence viral assembly and host immune response modulation .

Pharmacokinetics

The pharmacokinetic properties of velpatasvir are critical for its therapeutic effectiveness:

  • Bioavailability : Oral bioavailability ranges from 25% to 30%.
  • Protein Binding : Over 99.5% of velpatasvir is bound to plasma proteins.
  • Metabolism : It undergoes metabolism primarily via CYP2B6, CYP2C8, and CYP3A4 enzymes.
  • Excretion : Approximately 94% is excreted in feces, with only 0.4% eliminated via urine .

Case Study Overview

  • Study on Treatment Duration :
    • A randomized trial compared 6-week versus 12-week treatment regimens using sofosbuvir/velpatasvir (SOF/VEL) in patients with recently acquired HCV.
    • Results indicated an SVR12 (sustained virologic response at 12 weeks post-treatment) of 81.7% for the short arm compared to 90.5% for the standard arm, highlighting the importance of treatment duration .
  • Real-World Effectiveness :
    • A prospective observational study involving 483 patients showed an overall SVR12 rate of 92.8%. This included various genotypes and comorbidities such as cirrhosis and HIV co-infection, demonstrating the broad applicability of SOF/VEL therapy .
  • Treatment in Decompensated Cirrhosis :
    • In a Phase 2 study with patients suffering from HCV-associated decompensated cirrhosis, SOF/VEL plus ribavirin achieved an SVR12 rate of 78.1%, indicating its effectiveness even in more challenging patient populations .

Safety Profile

The safety profile of velpatasvir has been generally favorable across studies:

  • Adverse events were reported in about 19.7% of patients, with serious adverse events being rare and not directly attributed to the drug.
  • Most adverse effects were manageable and did not lead to significant treatment discontinuations .

Summary Table: Key Data from Clinical Studies

Study TypePopulation CharacteristicsTreatment RegimenSVR12 Rate (%)Notes
Randomized TrialRecently acquired HCVSOF/VEL (6 vs. 12 weeks)81.7 (6 weeks) vs. 90.5 (12 weeks)Shorter duration less effective
Prospective Observational StudyMixed genotypes, cirrhosis, HIVSOF/VEL ± RBV92.8High efficacy across demographics
Phase 2 StudyDecompensated cirrhosisSOF/VEL + RBV78.1Effective in advanced liver disease

Properties

Molecular Formula

C31H34BrNO8

Molecular Weight

628.5 g/mol

IUPAC Name

2-O-[2-(9-bromo-8-oxo-5,9,10,11-tetrahydronaphtho[2,3-c]isochromen-3-yl)-2-oxoethyl] 1-O-tert-butyl 4-(methoxymethyl)pyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C31H34BrNO8/c1-31(2,3)41-30(37)33-13-17(14-38-4)9-25(33)29(36)40-16-26(34)19-5-7-21-20(10-19)15-39-27-12-22-18(11-23(21)27)6-8-24(32)28(22)35/h5,7,10-12,17,24-25H,6,8-9,13-16H2,1-4H3

InChI Key

RNASTNSTOJLQQE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OCC(=O)C2=CC3=C(C=C2)C4=C(C=C5C(=C4)CCC(C5=O)Br)OC3)COC

Origin of Product

United States

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